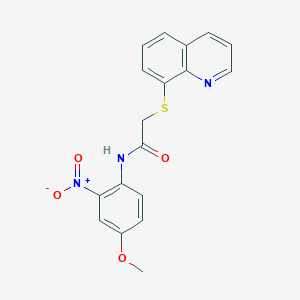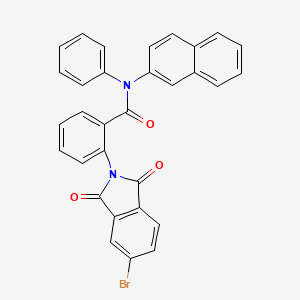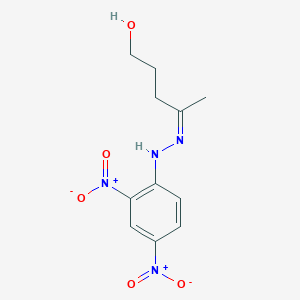
N-(4-methoxy-2-nitrophenyl)-2-(quinolin-8-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-METHOXY-2-NITROPHENYL)-2-(8-QUINOLYLSULFANYL)ACETAMIDE is a complex organic compound that features a combination of methoxy, nitro, quinolyl, and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-METHOXY-2-NITROPHENYL)-2-(8-QUINOLYLSULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the 4-METHOXY-2-NITROPHENYL Intermediate: This step involves nitration of 4-methoxyaniline to introduce the nitro group.
Synthesis of the 8-QUINOLYLSULFANYL Intermediate: This step involves the thiolation of quinoline to introduce the sulfanyl group.
Coupling Reaction: The final step involves coupling the two intermediates through an acetamide linkage under specific conditions such as the presence of coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-METHOXY-2-NITROPHENYL)-2-(8-QUINOLYLSULFANYL)ACETAMIDE can undergo various chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N~1~-(4-METHOXY-2-NITROPHENYL)-2-(8-QUINOLYLSULFANYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(4-METHOXY-2-NITROPHENYL)-2-(8-QUINOLYLSULFANYL)ACETAMIDE depends on its application:
Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Organic Synthesis: It acts as a building block, participating in various chemical reactions to form more complex structures.
Material Science: It may contribute to the electronic or optical properties of materials through its unique functional groups.
Comparison with Similar Compounds
Similar Compounds
N~1~-(4-METHOXY-2-NITROPHENYL)-2-(8-QUINOLYLSULFANYL)ACETAMIDE: Unique due to the combination of methoxy, nitro, quinolyl, and sulfanyl groups.
N~1~-(4-METHOXY-2-NITROPHENYL)-2-(8-QUINOLYLSULFANYL)ACETAMIDE: Similar in structure but may have different functional groups or substitutions.
Uniqueness
The uniqueness of N1-(4-METHOXY-2-NITROPHENYL)-2-(8-QUINOLYLSULFANYL)ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H15N3O4S |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-2-quinolin-8-ylsulfanylacetamide |
InChI |
InChI=1S/C18H15N3O4S/c1-25-13-7-8-14(15(10-13)21(23)24)20-17(22)11-26-16-6-2-4-12-5-3-9-19-18(12)16/h2-10H,11H2,1H3,(H,20,22) |
InChI Key |
JMCCXTIGFGVBRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[4-(3-fluorobenzyl)piperazin-1-yl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11115167.png)
![Ethyl 5-carbamoyl-2-[(2,2-dimethylpropanoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11115169.png)
![1-[(3-Fluorophenyl)sulfonyl]-4-(3-methylbutyl)piperazine](/img/structure/B11115172.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11115174.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B11115179.png)
![6-amino-8-[2-(trifluoromethyl)phenyl]-8,8a-dihydro-1H-isothiochromene-5,7,7(3H)-tricarbonitrile](/img/structure/B11115180.png)
![Terephthalaldehyde 1,4-bis[4-anilino-6-(4-nitroanilino)-1,3,5-triazin-2-YL]dihydrazone](/img/structure/B11115186.png)
![N',N''-(1E,2E)-1,2-Ethanediylidenebis[2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide]](/img/structure/B11115195.png)
![4-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B11115203.png)
![N-(2,3-dichlorophenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11115210.png)

![4-Tert-butyl-N-({N'-[(E)-(pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11115225.png)
![Dibutyl[1,3-dicyclohexyl-2-(2-pyridinyl-kappan)guanidinato-kappan]boron](/img/structure/B11115241.png)
